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Abstract

Forigerimod (also known as P140, Lupuzor™, and IPP-201101) is an investigational
immunomodulatory agent that represents a novel approach to the treatment of autoimmune
diseases, particularly Systemic Lupus Erythematosus (SLE). It is a 21-amino acid synthetic
peptide derived from the human spliceosomal U1 small nuclear ribonucleoprotein 70kDa (U1-
70k) protein, with a strategic phosphorylation at serine 140. Forigerimod's unique mechanism
of action centers on the modulation of CD4+ T-cell activity through the inhibition of chaperone-
mediated autophagy (CMA). This technical guide provides an in-depth overview of
Forigerimod, including its molecular mechanism, preclinical and clinical data, and detailed
experimental protocols relevant to its study.

Introduction

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the
production of autoantibodies and the formation of immune complexes, leading to widespread
inflammation and tissue damage. CD4+ T-cells play a pivotal role in the pathogenesis of SLE
by providing help to autoreactive B cells, promoting inflammation, and contributing to organ
damage. Current treatments for SLE often involve broad immunosuppression, which can lead
to significant side effects.
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Forigerimod offers a more targeted approach by modulating the activation of auto-reactive T-

cells without inducing widespread immunosuppression.[1] Its development has progressed

through Phase Il clinical trials, demonstrating a favorable safety profile and promising efficacy
in subsets of SLE patients.[1][2]

Mechanism of Action

Forigerimod's primary mechanism of action involves the inhibition of chaperone-mediated

autophagy (CMA), a selective lysosomal degradation pathway for soluble cytosolic proteins. In

the context of SLE, CMA is aberrantly upregulated in lymphocytes.

The proposed signaling pathway for Forigerimod is as follows:

Cellular Uptake: Forigerimod enters antigen-presenting cells (APCs), such as B-cells,
through a clathrin-dependent endo-lysosomal pathway.

Inhibition of Chaperone-Mediated Autophagy (CMA): Inside the cell, Forigerimod disrupts
the normal function of CMA. This process is crucial for the degradation and recycling of
cellular proteins.

Reduced Antigen Processing and Presentation: By inhibiting CMA, Forigerimod leads to a
decrease in the processing of self-antigens and their subsequent presentation on Major
Histocompatibility Complex (MHC) class Il molecules on the surface of APCs.

Modulation of CD4+ T-Cell Activation: The reduced presentation of self-antigens to
autoreactive CD4+ T-cells leads to their hypo-responsiveness. This modulation of T-cell
activation is a key step in dampening the autoimmune response.

Potential Role as an Altered Peptide Ligand: It has also been suggested that Forigerimod
may act as an altered peptide ligand for the T-cell receptor (TCR), further contributing to the
restoration of immune tolerance.[3]

Forigerimod's Proposed Mechanism of Action.

Preclinical Data

Preclinical studies in the MRL/lpr mouse model of lupus have been instrumental in elucidating

the mechanism of action and therapeutic potential of Forigerimod.
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MRL/Ipr Mouse Model Studies

o Treatment Protocol: Female MRL/Ipr mice are typically treated with Forigerimod (e.g., 100 u
g/mouse , intraperitoneally) starting at an age when disease manifestations begin to appear
(e.g., 8-10 weeks of age) and continued for several weeks.[2] Control groups receive a
saline vehicle.

o Key Findings:

o Reduced Proteinuria: Forigerimod treatment significantly reduces the development of
proteinuria, a hallmark of lupus nephritis.

o Decreased Lymphadenopathy and Splenomegaly: A notable reduction in the size of lymph
nodes and spleens is observed in treated mice, indicating a decrease in lymphocyte
proliferation.

o Reduced Autoantibody Levels: Forigerimod treatment leads to a decrease in the titers of
anti-dsDNA and anti-cardiolipin antibodies.

o Improved Survival: Treated mice exhibit a significant improvement in overall survival
compared to control animals.

o Correction of Autophagy Defects: Studies have shown that Forigerimod normalizes the
dysregulated autophagy processes observed in the salivary glands of MRL/Ipr mice.[2]

Clinical Data

Forigerimod has undergone several clinical trials in patients with SLE. The data from Phase
IIb and Phase llI studies have provided valuable insights into its efficacy and safety.

Phase IIb Clinical Trial

A randomized, double-blind, placebo-controlled Phase Ilb study evaluated the efficacy and
safety of Forigerimod in patients with moderate to severe SLE.[3]

Table 1: Key Efficacy Endpoints from the Phase Ilb Clinical Trial of Forigerimod (Lupuzor™) in
SLE Patients

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b10832353?utm_src=pdf-body
https://www.medchemexpress.com/forigerimod.html
https://www.benchchem.com/product/b10832353?utm_src=pdf-body
https://www.benchchem.com/product/b10832353?utm_src=pdf-body
https://www.benchchem.com/product/b10832353?utm_src=pdf-body
https://www.medchemexpress.com/forigerimod.html
https://www.benchchem.com/product/b10832353?utm_src=pdf-body
https://www.benchchem.com/product/b10832353?utm_src=pdf-body
https://www.immupharma.co.uk/2019/06/28/primary-endpoint-successfully-met-open-label-extension-study-evaluating-safety-tolerability-pivotal-phase-iii-trial-lupuzor-patients-systemic-lupus-erythemato/
https://www.benchchem.com/product/b10832353?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Forigerimod (200
. Placebo + Standard
Endpoint Mg every 4 weeks) p-value

of Care
+ Standard of Care

SLE Responder Index
(SRI) Response at
Week 12

Intent-to-Treat (ITT)
) 53.1% 36.2% <0.05
Population

Patients with Clinical
SLEDAI-2K = 6

62% 39% 0.016

SLE Responder Index
(SRI) Response at
Week 24

Intent-to-Treat (ITT) Not Statistically
_ 59.2% 53.1% o
Population Significant

SRI response is a composite endpoint defined as a >4-point reduction in the SELENA-SLEDAI
score, no new BILAG A or <1 new BILAG B organ domain score, and no worsening (<0.3-point
increase) in Physician's Global Assessment.[4]

Phase Ill Clinical Trial

A pivotal Phase Il trial was conducted to further evaluate the efficacy and safety of
Forigerimod in a larger SLE patient population.[5][6] The trial was a 52-week, randomized,
double-blind, placebo-controlled study.[6] An open-label extension study also provided long-
term safety and efficacy data.[3]

Table 2: Efficacy Data from the Phase 11l Open-Label Extension Study of Forigerimod
(Lupuzor™)
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Endpoint (at 24 weeks) Responder Rate

Clinical SLEDAI-2K Score of 0 32%

Reduction in Clinical SLEDAI-2K Score of = 4

points

36%

Further analysis of the Phase IIl data revealed that in the European cohort of patients who
were anti-dsDNA autoantibody positive, Forigerimod showed a statistically significant
reduction in disease activity compared to placebo (71.1% vs 48.8%, p=0.0218).

Experimental Protocols

This section provides an overview of key experimental methodologies used to study
Forigerimod.

Chaperone-Mediated Autophagy (CMA) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of Forigerimod on CMA.

Objective: To determine if Forigerimod inhibits the lysosomal degradation of a CMA-specific
substrate.

Materials:

Isolated lysosomes from cultured cells (e.g., B-lymphocytes) or animal tissue.

Recombinant CMA substrate protein (e.g., GAPDH).

Forigerimod (P140 peptide).

Protease inhibitors.

Western blotting reagents.

Procedure:
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Isolate Lysosomes: Isolate intact lysosomes from the cells or tissues of interest using a
lysosome enrichment Kit.

Pre-incubation: Incubate the isolated lysosomes with or without Forigerimod at a
predetermined concentration for a specified time.

Substrate Addition: Add the recombinant CMA substrate to the lysosome suspensions.
Incubation: Incubate the mixture to allow for substrate uptake and degradation.

Protease Treatment: Treat a subset of samples with proteases to degrade any substrate that
has not been internalized into the lysosomes.

Lysis and Western Blotting: Lyse the lysosomes and analyze the amount of the CMA
substrate by Western blotting. A higher amount of the substrate in the Forigerimod-treated
samples compared to the untreated controls indicates inhibition of CMA.
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Workflow for a Chaperone-Mediated Autophagy (CMA) Inhibition Assay.
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Flow Cytometry Analysis of CD4+ T-Cell Subsets

Objective: To evaluate the effect of Forigerimod on the frequency and phenotype of CD4+ T-
cell subsets (e.g., Thl, Th2, Th17, Treg).

Materials:
o Peripheral blood mononuclear cells (PBMCs) from SLE patients or healthy controls.

o Fluorescently conjugated antibodies against CD3, CD4, and markers for T-cell subsets (e.qg.,
CXCR3 for Thl, CCR4 for Th2, CCR6 for Th17, CD25 and FoxP3 for Tregs).

e Flow cytometer.

Procedure:

Isolate PBMCs: Isolate PBMCs from blood samples using density gradient centrifugation.

e Cell Culture (Optional): Culture PBMCs in the presence or absence of Forigerimod and with
appropriate stimulation (e.g., anti-CD3/CD28).

o Surface Staining: Stain the cells with fluorescently labeled antibodies against surface
markers (CD3, CD4, CXCR3, CCR4, CCR6, CD25).

» Fixation and Permeabilization: Fix and permeabilize the cells for intracellular staining.

e Intracellular Staining: Stain for intracellular markers, such as the transcription factor FoxP3
for Treg identification.

o Data Acquisition: Acquire data on a flow cytometer.

o Data Analysis: Analyze the data to determine the percentage of different CD4+ T-cell subsets
in the Forigerimod-treated versus untreated samples.

Impact on Cytokine Profile

While direct quantitative data on Forigerimod's effect on specific cytokine levels from clinical
trials is limited, its mechanism of action suggests a modulation of the pro-inflammatory cytokine
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milieu characteristic of SLE. In SLE, there is typically an overproduction of pro-inflammatory
cytokines such as Interferon-gamma (IFN-y), Tumor Necrosis Factor-alpha (TNF-a), and
Interleukin-6 (IL-6).[7][8] By dampening the activation of autoreactive Thl and Th17 cells,
which are major producers of IFN-y and IL-17 respectively, Forigerimod is expected to lead to
a reduction in these pro-inflammatory cytokines. Furthermore, by potentially promoting a shift
towards a more regulatory T-cell (Treg) phenotype, it may enhance the production of anti-
inflammatory cytokines like I1L-10.

Conclusion

Forigerimod is a promising, first-in-class CD4 T-cell modulator with a novel mechanism of
action targeting chaperone-mediated autophagy. Preclinical and clinical data have
demonstrated its potential to safely and effectively treat SLE by restoring immune tolerance
without causing broad immunosuppression. Further research and ongoing clinical development
will continue to delineate its full therapeutic potential and place in the management of
autoimmune diseases. The detailed understanding of its molecular interactions and the
development of robust experimental protocols are crucial for advancing this and similar
targeted therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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